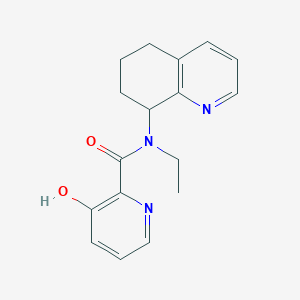![molecular formula C18H22N4O2 B7631599 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B7631599.png)
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Wirkmechanismus
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to a conformational change that increases the catalytic activity of the enzyme. This results in an increase in cGMP levels, which in turn activates downstream signaling pathways, such as the protein kinase G (PKG) pathway.
Biochemical and Physiological Effects:
The activation of sGC/cGMP signaling by this compound 41-2272 has a range of biochemical and physiological effects, including smooth muscle relaxation, platelet inhibition, and anti-inflammatory effects. This compound 41-2272 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 in lab experiments is its high potency and selectivity for sGC, which allows for precise control of the activation of this signaling pathway. However, one limitation is that this compound 41-2272 is not stable in aqueous solutions and can degrade over time, which can affect the consistency of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 and sGC/cGMP signaling. One area of interest is the development of more stable and selective sGC activators for use in clinical applications. Another area is the investigation of the role of sGC/cGMP signaling in the pathogenesis of various diseases, such as pulmonary hypertension, heart failure, and neurodegenerative disorders. Additionally, the development of novel imaging techniques to visualize sGC/cGMP signaling in vivo could provide valuable insights into the regulation of this pathway in health and disease.
Synthesemethoden
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 can be synthesized by reacting 2-cyclobutyloxy-4-nitropyridine with 3-dimethylaminopyridine in the presence of sodium hydride and then reacting the resulting intermediate with N-methyl-4-pyridinecarboxamide. The compound can be purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide 41-2272 has been used extensively in scientific research as a tool to investigate the role of sGC/cGMP signaling in various physiological and pathological conditions. For example, this compound 41-2272 has been shown to induce smooth muscle relaxation in blood vessels, leading to vasodilation and a decrease in blood pressure. It has also been shown to inhibit platelet aggregation and reduce inflammation in animal models of cardiovascular disease and stroke.
Eigenschaften
IUPAC Name |
2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21(2)17-15(8-5-10-20-17)22(3)18(23)13-9-11-19-16(12-13)24-14-6-4-7-14/h5,8-12,14H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLKXTIHOULOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)N(C)C(=O)C2=CC(=NC=C2)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![3-[(4-Cyclohexyloxyphenyl)methyl]-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631544.png)
![3-(3-Ethoxyspiro[3.5]nonan-1-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631577.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)
![N-(3,5-difluorophenyl)-2-[methyl-(6-methylpyrazin-2-yl)amino]acetamide](/img/structure/B7631592.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2,6-dimethyloxan-4-yl)urea](/img/structure/B7631609.png)
![[2-(3-methylthiophen-2-yl)cyclopropyl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7631616.png)
![4-[(2-Methylthiomorpholin-4-yl)methyl]phenol](/img/structure/B7631617.png)
![N-[2-(hydroxymethyl)cyclohexyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7631619.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7631626.png)